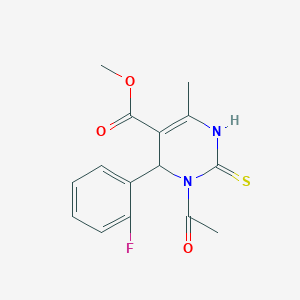

Methyl 3-acetyl-4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 3-acetyl-4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via Biginelli-like multicomponent reactions. Its structure features a 2-fluorophenyl substituent at position 4, a methyl group at position 6, a thioxo (C=S) moiety at position 2, and an acetyl group at position 2. The compound’s synthesis typically involves cyclocondensation of urea/thiourea, a β-ketoester, and an aldehyde, often catalyzed by acids or natural catalysts like granite/quartz, yielding crystalline products after recrystallization .

Properties

Molecular Formula |

C15H15FN2O3S |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

methyl 3-acetyl-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C15H15FN2O3S/c1-8-12(14(20)21-3)13(10-6-4-5-7-11(10)16)18(9(2)19)15(22)17-8/h4-7,13H,1-3H3,(H,17,22) |

InChI Key |

SPUJGWBQYLLEEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(N(C(=S)N1)C(=O)C)C2=CC=CC=C2F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The acid-catalyzed mechanism proceeds via three stages:

Experimental Procedure

A representative protocol from involves refluxing equimolar quantities of 2-fluorobenzaldehyde (10.6 g, 0.1 mol), methyl acetoacetate (13.0 g, 0.1 mol), and thiourea (10.0 g, 0.131 mol) in absolute ethanol (100 mL) containing concentrated hydrochloric acid (1 mL) for 1 hour. The crude product precipitates upon cooling, followed by recrystallization from methanol to yield 16.6 g (60%) of the title compound.

Key Parameters:

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Reaction Time | 1–2 hours |

| Catalyst Loading | 1–5% HCl (v/v) |

| Yield | 55–65% |

This method prioritizes simplicity but suffers from moderate yields due to competing Knoevenagel condensations.

Ionic Liquid-Catalyzed Synthesis

Dual-Site Brønsted Acidic Ionic Liquids

Recent advances employ ionic liquids like [Dsbim]Cl (1,3-disulfobutylimidazolium chloride) as recyclable catalysts. A protocol from demonstrates:

-

Catalyst Loading : 10 mol% [Dsbim]Cl

-

Solvent : None (neat conditions)

-

Temperature : 80°C

-

Reaction Time : 45–60 minutes

Under these conditions, the reaction achieves 90% yield with minimal byproduct formation. The ionic liquid enhances reaction kinetics by stabilizing charged intermediates through electrostatic interactions.

Advantages:

-

Recyclability : The catalyst retains activity for ≥5 cycles.

-

Eco-Friendly : Eliminates volatile organic solvents.

Solvent-Free Mechanochemical Synthesis

Camphorsulfonic Acid (CSA) Catalysis

Source outlines a solvent-free approach using CSA (10 mol%) under ball-milling conditions:

-

Reactants : 2-Fluorobenzaldehyde (1 mmol), methyl acetoacetate (1 mmol), thiourea (1.2 mmol).

-

Milling Time : 30 minutes.

-

Workup : Wash with cold water, recrystallize from ethanol.

This method achieves 88% yield with a reaction time reduction of 70% compared to traditional reflux.

Comparative Performance:

| Method | Yield (%) | Time (min) | Purity (%) |

|---|---|---|---|

| Classical Biginelli | 60 | 120 | 95 |

| Ionic Liquid | 90 | 60 | 98 |

| Solvent-Free | 88 | 30 | 97 |

Post-Synthetic Modifications

Acetylation of the C3 Position

The acetyl group at C3 is introduced via post-cyclization acetylation:

-

Reactant : Methyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1 mmol).

-

Acetylating Agent : Acetic anhydride (2 mmol).

-

Conditions : Pyridine (5 mL), 0°C, 2 hours.

This step ensures regioselective acetylation without disturbing the thioxo group.

Crystallization and Purification Strategies

Recrystallization Solvents

Chromatographic Methods

Analytical Characterization

Spectroscopic Data

X-Ray Crystallography

The tetrahydropyrimidine ring adopts a twisted boat conformation , stabilized by intramolecular C–H···π interactions. The carbonyl group exists in an s-trans conformation relative to the C2=C3 double bond.

Challenges and Optimization Opportunities

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of tetrahydropyrimidines and features a unique thione group (-CS-) which differentiates it from typical oxo analogs. Its synthesis often involves multi-component reactions such as Biginelli-type cyclocondensations, where aldehydes, ureas, and active methylene compounds are combined under acidic conditions. The use of catalysts like trimethylsilane chloride enhances the efficiency of the heterocycle formation.

Potential Applications

-

Pharmaceutical Development :

- Given its structural similarities to known therapeutic agents, methyl 3-acetyl-4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may serve as a scaffold for developing new drugs targeting various diseases. The thione moiety allows for diverse chemical modifications which can enhance biological activity or reduce side effects .

-

Anticancer Activity :

- Preliminary studies indicate that derivatives of similar thioxo compounds exhibit significant anticancer properties. For instance, compounds with structural similarities have shown antiproliferative activity against several cancer cell lines (A375, C32, DU145, MCF-7/WT) in vitro. This suggests that this compound may also possess similar anticancer potential .

- Enzyme Interaction Studies :

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of thioxo derivatives related to this compound:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi. In anticancer research, the compound is believed to inhibit certain enzymes involved in cell proliferation, leading to apoptosis of cancer cells.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 2-fluorophenyl group at position 4 distinguishes this compound from analogs with other aryl substituents. Key comparisons include:

Key Observations :

- Halogen Position : Ortho-substituted fluorophenyl derivatives (e.g., 2-fluorophenyl) exhibit lower melting points compared to para-substituted analogs (e.g., 4-chlorophenyl), likely due to reduced symmetry and intermolecular interactions .

- Thioxo vs. Oxo : Thioxo analogs generally show higher thermal stability (e.g., decomposition at 216–220°C for thioxo vs. lower stability for oxo derivatives) .

- Ester Groups : Methyl esters (e.g., target compound) may offer improved metabolic stability compared to ethyl esters, though this requires pharmacological validation .

Structural and Electronic Effects

- Fluorine vs. Chlorine/Bromine : The 2-fluorophenyl group’s smaller size and higher electronegativity may improve membrane permeability compared to bulkier 2-chloro/bromo analogs .

Biological Activity

Methyl 3-acetyl-4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the tetrahydropyrimidine class. Its unique structure includes a thione group, which contributes to its biological activity through various mechanisms. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is . The presence of the thione moiety (-CS-) distinguishes it from typical oxo analogs and influences its reactivity and biological interactions. The compound can undergo nucleophilic attacks due to the thione group and hydrolysis reactions because of the ester functionality.

Synthesis

The synthesis of this compound typically involves multi-component reactions, particularly Biginelli-type cyclocondensations. These reactions combine aldehydes, ureas, and active methylene compounds under acidic conditions. The use of catalysts like trimethylsilane chloride (TMSCl) enhances the efficiency of forming the heterocyclic structure .

Antioxidant Activity

Research has shown that derivatives of tetrahydropyrimidines exhibit significant antioxidant properties. For instance, compounds similar to methyl 3-acetyl-4-(2-fluorophenyl)-6-methyl-2-thioxo have demonstrated radical scavenging activities with IC50 values ranging from 6.261 µM to 2358 µM . These values indicate varying degrees of effectiveness in neutralizing free radicals.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on enzymes such as alpha-amylase and urease. In a study comparing various derivatives, one compound exhibited an IC50 value of 25.02 µM for urease inhibition, comparable to thiourea (IC50 = 22.32 µM) . Such enzyme inhibition is crucial for developing anti-diabetic and anti-ulcer medications.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound against cancer cell lines like HepG2 (liver cancer). The results indicated that certain derivatives possess significant cytotoxicity with IC50 values ranging from 5.351 to 18.69 µg/mL . This suggests potential applications in cancer therapeutics.

Structure-Activity Relationship (SAR)

The biological activity of methyl 3-acetyl-4-(2-fluorophenyl)-6-methyl-2-thioxo can be attributed to specific structural features:

- Thione Group : Enhances reactivity and biological interactions.

- Fluorophenyl Substitution : The position of halogenated derivatives significantly affects biological potential; for example, para-substituted compounds often show better radical scavenging activity .

- Ester Linkage : Facilitates hydrolysis and modification for enhanced bioactivity.

Case Studies

- Antioxidant Evaluation : A series of tetrahydropyrimidine derivatives were synthesized and screened for radical scavenging activity. Compound with para-fluoro substitution showed superior antioxidant properties (IC50 = 6.261 µM) .

- Enzyme Inhibition Study : Another derivative demonstrated high urease inhibitory activity (IC50 = 25.02 µM), indicating its potential as a therapeutic agent for conditions related to urea metabolism .

Q & A

What are the most reliable synthetic routes for preparing tetrahydropyrimidine derivatives with thioxo and fluorophenyl substituents?

Basic

The Biginelli reaction is a common method for synthesizing tetrahydropyrimidine scaffolds. For thioxo derivatives, thioureas are used instead of urea to introduce the sulfur atom. For example, condensation of substituted aldehydes (e.g., 2-fluorobenzaldehyde), β-keto esters (e.g., methyl acetoacetate), and thioureas under acidic conditions (e.g., HCl or Lewis acids) yields 2-thioxo-tetrahydropyrimidines . Optimization of solvent systems (e.g., ethanol or solvent-free conditions) and catalysts (e.g., Yb(OTf)₃) can improve yields .

How can crystallization techniques be optimized to purify tetrahydropyrimidine derivatives?

Basic

Single-crystal X-ray diffraction (SC-XRD) studies suggest that slow evaporation of solvents like ethanol or methanol at controlled temperatures (294–298 K) promotes high-quality crystal formation. For example, ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate was crystallized as a monohydrate, with hydrogen-bonding networks stabilizing the lattice . Solvent polarity and cooling rates should be systematically varied to avoid amorphous precipitates.

What factors influence regioselectivity in the Biginelli synthesis of substituted tetrahydropyrimidines?

Advanced

Regioselectivity depends on steric and electronic effects of substituents. The 2-fluorophenyl group at the 4-position in the target compound may direct cyclization via resonance stabilization of intermediates. Computational studies (e.g., DFT) can predict transition-state geometries, while SC-XRD data (e.g., torsion angles in related compounds) reveal how bulky substituents like 3,5-bis(trifluoromethyl)phenyl affect molecular packing .

How can crystallographic data resolve contradictions in reported molecular conformations?

Advanced

SC-XRD analysis of ethyl 4-(2,4-difluorophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate (R factor = 0.051) shows a flattened boat conformation for the tetrahydropyrimidine ring, with dihedral angles deviating by ±5° from ideal geometry due to fluorine’s electronegativity . Comparing these results with non-fluorinated analogs (e.g., phenyl-substituted derivatives) highlights substituent-dependent conformational flexibility .

What spectroscopic methods are critical for characterizing thioxo-tetrahydropyrimidines?

Advanced

1H/13C NMR and IR spectroscopy are essential. The thioxo group (C=S) exhibits IR stretches at 1200–1250 cm⁻¹, distinct from carbonyl stretches (1650–1700 cm⁻¹). In NMR, the 2-thioxo group deshields adjacent protons (e.g., N-H resonances at δ 9–10 ppm). Mass spectrometry (HRMS) confirms molecular weight, while XPS can validate sulfur oxidation states .

How do fluorophenyl substituents impact biological activity compared to other aryl groups?

Data Contradiction Analysis

Fluorophenyl groups enhance lipophilicity and metabolic stability. For example, ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate showed reduced antibacterial activity compared to fluorinated analogs, possibly due to altered membrane permeability . However, contradictory results in thieno[2,3-d]pyrimidine derivatives suggest fluorine’s position (ortho vs. para) modulates activity .

What solvent systems are optimal for improving solubility of fluorinated tetrahydropyrimidines?

Methodological Focus

Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to fluorine’s electronegativity. Ethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate demonstrated 10× higher solubility in DMSO than in ethanol . Co-solvent systems (e.g., DMSO-water) or salt formation (e.g., HCl salts) can further improve bioavailability.

What mechanisms underpin the biological activity of 2-thioxo-tetrahydropyrimidines?

Advanced

Thioxo groups may act as hydrogen-bond acceptors or interact with enzyme active sites (e.g., thymidylate synthase inhibition). In dihydropyrimidine analogs, the 2-thioxo moiety enhanced antibacterial activity by disrupting bacterial cell wall synthesis, as evidenced by MIC values against S. aureus (MIC = 8 μg/mL) .

How does thermal stability affect storage conditions for tetrahydropyrimidine derivatives?

Methodological Focus

DSC/TGA studies of allyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-tetrahydropyrimidine-5-carboxylate indicate decomposition above 200°C. Storage at –20°C under inert atmosphere (N₂/Ar) is recommended to prevent oxidation of the thioxo group .

Can computational modeling predict regioselectivity in cyclocondensation reactions?

Advanced

Molecular docking and MD simulations using software like Gaussian or AutoDock can model transition states. For example, the 2-fluorophenyl group’s ortho effect in the target compound may sterically hinder alternative cyclization pathways, favoring the observed regiochemistry. SC-XRD data (e.g., C-C bond lengths in related compounds) validate these models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.